1-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide
Overview
Description
1-[(2-Cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, dioxo, isoindol, and piperidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Scientific Research Applications
1-[(2-Cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Preparation Methods
The synthesis of 1-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoindol-5-yl intermediate, followed by the introduction of the cyclopropyl and dioxo groups. The final step involves the coupling of the piperidine-4-carboxamide moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.
Mechanism of Action
The mechanism of action of 1-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Compared to other similar compounds, 1-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide stands out due to its unique structural features and potential therapeutic applications. Similar compounds include:
1,3-Dioxo-2,3-dihydro-1H-isoindol derivatives: These compounds share the isoindol moiety but differ in other structural aspects.
Cyclopropyl-containing compounds: These compounds feature the cyclopropyl group but may have different functional groups attached.
Piperidine-4-carboxamide derivatives: These compounds have the piperidine-4-carboxamide moiety but vary in other parts of the molecule.
Properties
IUPAC Name |
1-(2-cyclopropyl-1,3-dioxoisoindole-5-carbonyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c19-15(22)10-5-7-20(8-6-10)16(23)11-1-4-13-14(9-11)18(25)21(17(13)24)12-2-3-12/h1,4,9-10,12H,2-3,5-8H2,(H2,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUUSZNOIZSVJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCC(CC4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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